HO-Ppg5-OH
Overview
Description
HO-Ppg5-OH is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties and potential applications. This polymer is composed of hydroxypropyl-β-cyclodextrin (HP-β-CD), a cyclic oligosaccharide, and polyethylene glycol (PEG), a water-soluble polymer. This compound has been studied extensively for its ability to encapsulate and deliver various compounds, including drugs and proteins, to targeted sites in the body.
Mechanism of Action
The mechanism of action of HO-Ppg5-OH involves the formation of inclusion complexes with the encapsulated compound. The HP-β-CD portion of the polymer forms a hydrophobic cavity that can accommodate the guest molecule, while the this compound portion of the polymer provides a hydrophilic outer layer that stabilizes the complex and prevents aggregation. The inclusion complex can then be targeted to specific sites in the body, where it can release the encapsulated compound in a controlled manner.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and biocompatibility in vitro and in vivo. The polymer is rapidly cleared from the body through renal excretion, and the degradation products are non-toxic. In addition, this compound has been shown to have minimal effects on blood coagulation and immune function.
Advantages and Limitations for Lab Experiments
HO-Ppg5-OH offers several advantages for lab experiments, including improved solubility and stability of compounds, targeted delivery, and sustained release. However, there are also limitations to its use, including the potential for incomplete encapsulation, the need for specialized equipment for synthesis and characterization, and the potential for batch-to-batch variability.
Future Directions
There are several future directions for research on HO-Ppg5-OH. One area of focus is the development of new synthesis methods that can improve the yield and reproducibility of the polymer. Another area of research is the optimization of the polymer for specific applications, such as gene therapy or tissue engineering. In addition, there is a need for further studies on the pharmacokinetics and toxicology of this compound to ensure its safety and efficacy for clinical use.
Scientific Research Applications
HO-Ppg5-OH has been extensively studied for its potential applications in drug delivery. The polymer has been shown to improve the solubility and stability of drugs, increase their bioavailability, and target them to specific sites in the body. This compound has also been used to encapsulate proteins, such as enzymes and antibodies, for targeted delivery and sustained release. In addition to drug delivery, this compound has been studied for its potential applications in gene therapy, imaging, and tissue engineering.
properties
IUPAC Name |
3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O6/c16-6-1-8-18-10-3-12-20-14-5-15-21-13-4-11-19-9-2-7-17/h16-17H,1-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNODSMOZZBAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCCOCCCOCCCOCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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